L-Alanine-d4
Overview
Description
It is a non-essential amino acid that plays a crucial role in sugar and acid metabolism, enhances immunity, and provides energy for muscle tissue, brain, and the central nervous system . The deuterium labeling makes it particularly useful in scientific research, especially in the fields of biochemistry, proteomics, and metabolomics .
Mechanism of Action
Target of Action
L-Alanine-d4 is the deuterium labeled form of L-Alanine . L-Alanine is a non-essential amino acid that plays a key role in various biological processes . It is involved in sugar and acid metabolism, enhances immunity, and provides energy for muscle tissue, brain, and the central nervous system .
Mode of Action
This compound, like L-Alanine, participates in sugar and acid metabolism, enhancing immunity and providing energy for muscle tissue, brain, and the central nervous system . The deuterium labeling allows for tracking of the compound in biological systems, which can be particularly useful in drug development processes .
Biochemical Pathways
This compound is involved in several biochemical pathways. One of its primary roles is in energy metabolism, particularly glucose metabolism . During periods of intense physical activity or fasting, alanine can be converted into glucose through a process called gluconeogenesis . Additionally, this compound can be used to gain insights into amino acid metabolism, protein synthesis, and related cellular processes .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
As a deuterium labeled form of l-alanine, it is likely to have similar effects as l-alanine, which include participation in sugar and acid metabolism, enhancement of immunity, and provision of energy for muscle tissue, brain, and the central nervous system .
Action Environment
It is known that the compound is stable and can be stored at room temperature in continental us
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Alanine-d4 can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common method involves the incorporation of deuterium into L-Alanine through chemical reactions. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the determination and quantification of amino acids . The production process is optimized to ensure high purity and yield, making it suitable for various research applications.
Chemical Reactions Analysis
Types of Reactions: L-Alanine-d4 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form pyruvate.
Reduction: It can be reduced to form alanine derivatives.
Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and solvents are employed to facilitate substitution reactions.
Major Products:
Oxidation: Pyruvate
Reduction: Alanine derivatives
Substitution: Various substituted alanine compounds
Scientific Research Applications
L-Alanine-d4 has a wide range of scientific research applications, including:
Biochemistry: Used as a tracer in metabolic studies to understand amino acid metabolism.
Proteomics: Employed in the labeling of proteins and peptides for mass spectrometry analysis.
Metabolomics: Utilized in the quantification of amino acids in biological samples.
Comparison with Similar Compounds
L-Alanine: The non-deuterated form of L-Alanine, involved in similar metabolic processes.
L-Methionine-d3: Another deuterium-labeled amino acid used in metabolic studies.
L-Phenylalanine-d5: A deuterium-labeled form of L-Phenylalanine, used in proteomics and metabolomics.
Uniqueness: L-Alanine-d4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more accurate and sensitive detection in mass spectrometry, making it a valuable tool for studying metabolic pathways and protein interactions .
Properties
IUPAC Name |
(2S)-2-amino-2,3,3,3-tetradeuteriopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-IALWIIEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])[2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480390 | |
Record name | L-Alanine-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18806-29-6 | |
Record name | L-Alanine-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Alanine-d4 help in understanding the mechanism of enzymes like L-alanine dehydrogenase?
A1: [] this compound, along with other deuterated substrates like L-serine-d3, are used in kinetic isotope effect studies. By substituting hydrogen atoms with deuterium, researchers can observe changes in reaction rates, revealing details about the rate-limiting steps and the involvement of specific hydrogen atoms in the enzymatic reaction. For example, using this compound and analyzing the deuterium isotope effects helped determine that L-alanine is a "sticky" substrate for Bacillus subtilis L-alanine dehydrogenase, meaning it reacts to form products faster than it dissociates from the enzyme. []
Q2: What structural insights about L-alanine can be derived from studies using this compound?
A2: [] Research using this compound in electron paramagnetic resonance (EPR) studies provided valuable insights into the structure of copper-amino acid complexes. The well-defined ligand hyperfine structures observed in the EPR spectra of Cu2+ complexes in this compound crystals indicated that the amino group exists as -NH2 instead of the zwitterionic -NH3+ form. This suggests that the incorporation of Cu2+ requires the removal of two protons from the L-alanine molecule. []
Q3: Are there any other interesting findings regarding L-alanine from these studies?
A3: [] Yes, EPR studies using this compound revealed the presence of small and anisotropic proton hyperfine couplings. This finding suggests that the ligand amino protons in the copper-amino acid complex undergo a rearrangement motion. []
- Cleland, W. W. (1982). Use of isotope effects and pH studies to determine the chemical mechanism of Bacillus subtilis L-alanine dehydrogenase. Biochemistry, 21(14), 3450–3457.
- Fujimoto, M., Tomkiewicz, Y., & Fujimoto, M. (1973). Ligand hyperfine interaction in Cu2+ complexes in amino acid crystals: L‐alanine‐d4 and α‐glycine‐d2. The Journal of Chemical Physics, 58(7), 3210–3218.
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